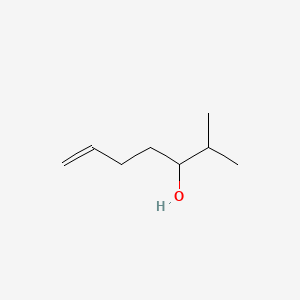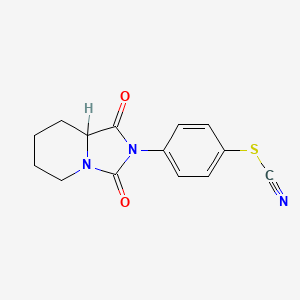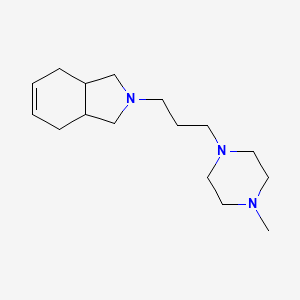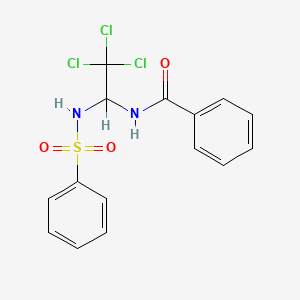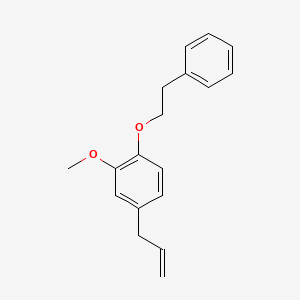
3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione is a chemical compound with the molecular formula C₁₃H₁₅NO₃ It is a member of the oxazepane family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione typically involves the reaction of aldehydes with (2R,3S)-3,4-dimethyl-2-phenylperhydro-1,4-oxazepine-5,7-dione in the presence of titanium tetrachloride . This reaction yields oxazepines in high quantities. The conjugate addition of Grignard reagents to these oxazepines, followed by hydrolysis and decarboxylation, produces highly enantiomerically pure β-substituted alkanoic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of titanium tetrachloride and Grignard reagents in controlled environments ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of substituted oxazepane derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of optically active β-substituted alkanoic acids.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-2-phenyl-2-oxazoline: This compound is similar in structure but differs in its chemical properties and applications.
1,3-Oxazepane-4,7-diones: These compounds share a similar ring structure but have different substituents and reactivity.
Uniqueness
3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
73494-16-3 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione |
InChI |
InChI=1S/C13H15NO3/c1-9-13(10-6-4-3-5-7-10)17-12(16)8-11(15)14(9)2/h3-7,9,13H,8H2,1-2H3 |
InChI-Schlüssel |
VWGLSJADRJXISE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(=O)CC(=O)N1C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


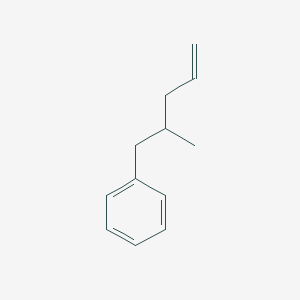
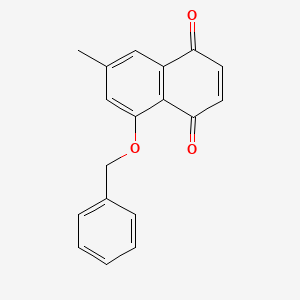

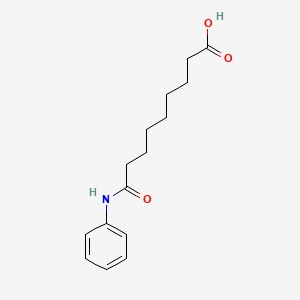
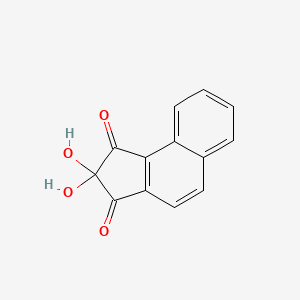

![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
